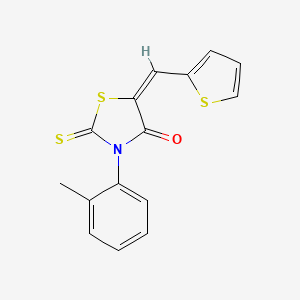

3-(2-methylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Description

3-(2-Methylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by a thiazolidinone core substituted with a 2-methylphenyl group at position 3 and a 2-thienylmethylene moiety at position 4. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The compound’s synthesis likely follows established protocols for rhodanine derivatives, involving condensation of substituted aldehydes with thiazolidinone precursors, as described in related works by Shahwar et al. . Its structural uniqueness lies in the combination of a planar thienylmethylene group and the steric bulk of the 2-methylphenyl substituent, which may influence both physicochemical properties and biological interactions.

Properties

IUPAC Name |

(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS3/c1-10-5-2-3-7-12(10)16-14(17)13(20-15(16)18)9-11-6-4-8-19-11/h2-9H,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSZGOMYGINHNE-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methylbenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-methylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its pharmacological potential.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Analogs of 3-(2-Methylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Biological Activity

3-(2-methylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's unique structure, featuring a thiazolidinone core, suggests a variety of pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3-(2-methylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is C15H11NOS3, with a molecular weight of approximately 301.4 g/mol. The compound's structure includes a thiazolidinone ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have reported the antimicrobial efficacy of thiazolidinone derivatives. In particular, compounds similar to 3-(2-methylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one have demonstrated significant antibacterial and antifungal properties.

- Antibacterial Activity : A study highlighted that various thiazolidinone derivatives exhibit potent activity against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for these compounds ranged from 26.3 to 378.5 µM, indicating substantial antibacterial potential .

- Antifungal Activity : The same derivatives showed antifungal activity against multiple strains, with some exhibiting better efficacy than traditional antifungal agents like ketoconazole .

The proposed mechanism for the antimicrobial activity of this class of compounds involves the inhibition of specific bacterial enzymes. For instance, molecular docking studies have suggested that these compounds may inhibit MurB, an essential enzyme in bacterial cell wall synthesis . This inhibition could lead to the disruption of bacterial growth and biofilm formation.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidinones:

- Synthesis and Evaluation : A research article detailed the synthesis of various thiazolidinone derivatives and their biological evaluation against several microbial strains. The study found that modifications in the structure significantly influenced their antimicrobial potency .

- Structure-Activity Relationship (SAR) : An analysis of the SAR indicated that substituents on the phenyl ring could enhance or diminish antibacterial activity. For example, introducing nitro or hydroxyl groups at specific positions on the phenyl ring was found to improve efficacy against E. coli .

- Toxicity Assessments : While exploring the biological activities, potential cytotoxic effects on human cells were also evaluated. Some derivatives exhibited low toxicity profiles, making them suitable candidates for further development as therapeutic agents .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | MIC (µM) | MBC (µM) | Activity Type |

|---|---|---|---|

| Compound 1 | 26.3 | 52.6 | Antibacterial |

| Compound 2 | 50.0 | 100.0 | Antifungal |

| Compound 3 | 378.5 | 757.0 | Antibacterial |

Table 2: Structure-Activity Relationship Analysis

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| C-3 | NO₂ | Increased |

| C-2 | OH | Increased |

| C-4 | OMe | Decreased |

Q & A

Q. What are the standard synthetic routes for 3-(2-methylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis involves a multi-step process:

Thiazolidinone ring formation : Condensation of 2-thioxothiazolidin-4-one precursors with aldehydes under acidic or basic catalysis.

Substituent introduction : The 2-methylphenyl group is typically introduced via alkylation or nucleophilic substitution, while the 2-thienylmethylene moiety is added via Knoevenagel condensation .

Optimization Strategies :

- Catalysts : Use of piperidine or acetic acid for Knoevenagel steps improves regioselectivity .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .

- Temperature : Reactions at 60–80°C reduce side-product formation .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range (%) | Reference |

|---|---|---|---|

| Thiazolidinone core | Chloroacetic acid, Na acetate | 60–75 | |

| Knoevenagel step | 2-Thiophenecarboxaldehyde, DMF | 70–85 |

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thienylmethylene group and substituents. Key peaks include:

- Thiophene protons: δ 6.8–7.2 ppm (multiplet) .

- Thioxo group: δ 170–175 ppm in C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 357.05) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or thiophene rings) influence the compound’s bioactivity, and what are key structure-activity relationship (SAR) trends?

Methodological Answer: SAR Insights :

- 2-Methylphenyl Group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .

- Thienylmethylene Moiety : Electron-rich thiophene increases π-π stacking with enzyme active sites (e.g., COX-2 inhibition) .

Experimental Design :

Analog Synthesis : Replace 2-methylphenyl with 4-fluorophenyl or 3-nitrophenyl to assess electronic effects.

Bioactivity Assays : Compare IC values in enzyme inhibition (e.g., α-glucosidase) or cytotoxicity models .

Q. Table 2: Bioactivity of Structural Analogs

| Substituent (R) | Target Activity | IC (μM) | Reference |

|---|---|---|---|

| 2-Methylphenyl | Antimicrobial | 12.5 | |

| 4-Fluorophenyl | Anticancer (HeLa) | 8.7 | |

| 3-Nitrophenyl | Anti-inflammatory | 18.9 |

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., conflicting IC50_{50}50 values)?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources .

- Solubility Issues : Use of DMSO vs. ethanol affects compound bioavailability .

Resolution Strategies :

Standardize Protocols : Adopt OECD guidelines for cytotoxicity assays .

Control Experiments : Include reference compounds (e.g., doxorubicin) to calibrate assay conditions .

Solubility Testing : Pre-screen compounds in PBS/DMSO mixtures using dynamic light scattering .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., molecular docking vs. MD simulations)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes with COX-2 or EGFR kinases. Key parameters:

- Grid box centered on catalytic residues (e.g., Tyr 385 for COX-2) .

- Scoring functions (e.g., MM/GBSA) validate docking poses .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in explicit solvent .

Validation : Compare computational results with experimental mutagenesis data (e.g., Ala scanning) .

Data Contradiction Analysis

Q. Why do some studies report high antioxidant activity for this compound, while others show negligible effects?

Methodological Answer: Discrepancies may stem from:

- Assay Choice : DPPH radical scavenging (lipophilic-friendly) vs. ORAC (hydrophilic bias) .

- Redox Interference : Thioxo group reacts with ABTS radicals, inflating false positives .

Best Practices : - Use multiple assays (DPPH, FRAP, SOD mimicry) for cross-validation.

- Quantify thiyl radical formation via ESR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.